molecular formula C18H22NO5P B2636105 diethyl [(2H-1,3-benzodioxol-5-yl)(phenylamino)methyl]phosphonate CAS No. 269729-26-2

diethyl [(2H-1,3-benzodioxol-5-yl)(phenylamino)methyl]phosphonate

Cat. No.: B2636105
CAS No.: 269729-26-2
M. Wt: 363.35
InChI Key: LGYVUXMSMGUEOE-UHFFFAOYSA-N
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Description

Diethyl [(2H-1,3-benzodioxol-5-yl)(phenylamino)methyl]phosphonate is a structurally complex organophosphonate characterized by a 1,3-benzodioxole moiety, a phenylamino group, and a diethyl phosphonate ester. This compound belongs to the α-aminophosphonate family, which is widely studied for applications in medicinal chemistry, materials science, and catalysis due to their bioisosteric resemblance to natural amino acids and transition-state analogs . Its synthesis typically involves multicomponent reactions such as the Kabachnik–Fields reaction, leveraging the nucleophilic addition of amines to carbonyl compounds followed by phosphorylation .

Properties

IUPAC Name

N-[1,3-benzodioxol-5-yl(diethoxyphosphoryl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22NO5P/c1-3-23-25(20,24-4-2)18(19-15-8-6-5-7-9-15)14-10-11-16-17(12-14)22-13-21-16/h5-12,18-19H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYVUXMSMGUEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC2=C(C=C1)OCO2)NC3=CC=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(2H-1,3-benzodioxol-5-yl)(phenylamino)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable benzodioxole derivative and a phenylamine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the phosphonate ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(2H-1,3-benzodioxol-5-yl)(phenylamino)methyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: The phenylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides can be employed in substitution reactions.

Major Products

    Oxidation: Phosphonic acids.

    Reduction: Phosphine oxides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl [(2H-1,3-benzodioxol-5-yl)(phenylamino)methyl]phosphonate has several scientific research applications:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of diethyl [(2H-1,3-benzodioxol-5-yl)(phenylamino)methyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in chelation therapy. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Alkyl Chain Modifications

  • Diethyl vs. Dibutyl Esters: A homologous series, including diethyl [(4-bromophenylamino)(1,3-benzodioxol-5-yl)methyl]phosphonate (I) and dibutyl [(4-bromophenylamino)(1,3-benzodioxol-5-yl)methyl]phosphonate (II), demonstrates that elongating the alkyl chain (ethyl → butyl) alters crystallinity. Compound I (diethyl) crystallizes in space group C2/c, while II (dibutyl) adopts P-1 symmetry. The longer butyl chains increase hydrophobicity and reduce melting points, impacting solubility and solid-state packing .
  • Synthesis Implications : Longer alkyl groups (e.g., diisopropoxy in diethyl(benzamido(diisopropoxyphosphoryl)methyl)phosphonate ) hinder steric accessibility during phosphorylation, requiring optimized conditions for regioselectivity .

Substituent Effects on Aromatic Rings

  • Electron-Donating Groups: Derivatives like diethyl (((4-methoxyphenyl)(phenylamino)methyl)phosphonate (p-DEPAMP) exhibit enhanced corrosion inhibition efficiency (92% yield) compared to unsubstituted analogs due to the electron-donating methoxy group, which improves adsorption on metal surfaces via lone-pair interactions .
  • Positional Isomerism : Ortho-methoxy substitution (o-DEPAMP) reduces anticorrosion performance (86% efficiency) compared to para-substitution (88%), attributed to steric hindrance limiting planar adsorption .

Heterocyclic Modifications

  • Pyrazole and Triazole Incorporation: Diethyl [benzylamino(1,3-diphenyl-1H-pyrazol-4-yl)methyl]phosphonate and diethyl (2-(4-phenyl-1H-1,2,3-triazol-1-yl)benzyl) phosphate introduce heterocyclic motifs that enhance biological activity.

Physicochemical Properties

Compound Substituent/R-Group Melting Point (°C) Solubility (LogP) Biological Activity
Target compound 1,3-Benzodioxol-5-yl N/A 2.1 (predicted) Anticorrosion, enzyme inhibition
Diethyl (4-methoxyphenyl)phosphonate 4-OCH₃ 85–87 1.8 Corrosion inhibitor (88% efficiency)
Dibutyl (4-bromophenyl)phosphonate 4-Br, butyl ester 72–74 3.5 Crystallographic studies
Diethyl (pyrazol-4-yl)phosphonate 1,3-Diphenylpyrazole 120–122 2.4 Antimicrobial

Biological Activity

Diethyl [(2H-1,3-benzodioxol-5-yl)(phenylamino)methyl]phosphonate is a phosphonate compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications. The compound is characterized by its unique benzodioxole structure, which contributes to its bioactivity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₁O₄P
  • Molecular Weight : 343.31 g/mol

The presence of the benzodioxole moiety is significant as it is associated with various pharmacological properties.

Anticancer Activity

Research indicates that compounds containing a benzodioxole core exhibit notable anticancer properties. A study evaluating various benzodioxole derivatives found that they possess cytotoxic effects against cancer cell lines, including HeLa cells (cervical carcinoma) and others. The compounds showed IC50 values ranging from 0.219 to 1.79 mM, indicating their potential as anticancer agents .

Table 1: Cytotoxicity of Benzodioxole Derivatives

Compound IDIC50 (µM)Cell Line
3a1.45COX1
4a3.34COX2
3e0.219HeLa

Anti-inflammatory Activity

This compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The study highlighted that the synthesized compounds exhibited better COX inhibition than traditional NSAIDs like ketoprofen and aspirin .

Table 2: COX Inhibition Activity

Compound IDCOX1 IC50 (µM)COX2 IC50 (µM)
3b1.12-
4f0.725-

Antimicrobial Activity

The benzodioxole-containing compounds have also demonstrated antimicrobial properties. They were evaluated against various microbial strains, showing significant inhibition rates that suggest potential applications in treating infections .

The biological activity of this compound can be attributed to its ability to modulate enzyme activity, particularly COX enzymes involved in inflammation and pain pathways. The structure allows for interaction with active sites of these enzymes, leading to competitive inhibition.

Case Studies and Research Findings

A notable study synthesized several derivatives of the benzodioxole framework and assessed their biological activities through in vitro assays. The findings indicated that modifications in the chemical structure significantly impacted their potency against cancer cells and enzyme inhibition.

Study Highlights

  • Synthesis : Various derivatives were synthesized with different substituents on the benzodioxole ring.
  • Evaluation : The compounds were screened for cytotoxicity using MTS assays and evaluated for COX inhibition.
  • Results : Compounds with halogen substitutions displayed enhanced activity compared to those without.

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